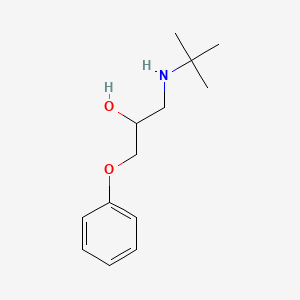

1-(tert-ブチルアミノ)-3-フェノキシプロパン-2-オール

説明

1-(Tert-butylamino)-3-phenoxypropan-2-ol is an organic compound that features a tert-butylamino group attached to a phenoxypropanol backbone

科学的研究の応用

1-(Tert-butylamino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

作用機序

Target of Action

The primary target of 1-(Tert-butylamino)-3-phenoxypropan-2-ol is the beta-adrenergic receptor . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function, including heart rate and blood pressure regulation .

Mode of Action

1-(Tert-butylamino)-3-phenoxypropan-2-ol acts as a non-selective beta-adrenergic receptor blocking agent . It binds to both beta1 and beta2 adrenergic receptors, inhibiting the action of catecholamines, which are hormones produced by the adrenal glands in response to stress . This results in various physiological changes, including a reduction in heart rate and blood pressure .

Biochemical Pathways

The compound’s action on the beta-adrenergic receptors affects several biochemical pathways. For instance, it can reduce cardiac output in both healthy subjects and patients with heart disease . In patients with severe impairment of myocardial function, beta-adrenergic receptor blockade may inhibit the stimulatory effect of the sympathetic nervous system necessary to maintain adequate cardiac function .

Pharmacokinetics

Similar compounds, like timolol, are known to be extensively metabolized in humans .

Action Environment

The efficacy and stability of 1-(Tert-butylamino)-3-phenoxypropan-2-ol can be influenced by various environmental factors. For instance, the pH and osmolality of the solution in which the compound is delivered can affect its stability and efficacy

生化学分析

Biochemical Properties

It is known that the tert-butylamino group can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

準備方法

The synthesis of 1-(tert-butylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with tert-butylamine. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the compound .

化学反応の分析

1-(Tert-butylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles under appropriate conditions

類似化合物との比較

1-(Tert-butylamino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:

tert-Butylamine: This compound shares the tert-butylamino group but lacks the phenoxypropanol backbone, resulting in different chemical properties and applications.

4-(tert-Butylamino)imidazo[1,2-a]pyridin-2-ylphenyl p-tolylcarbamate: This compound features a similar tert-butylamino group but is structurally different, leading to distinct biological activities and applications.

生物活性

1-(Tert-butylamino)-3-phenoxypropan-2-ol is a compound of significant interest in medicinal chemistry, primarily due to its interactions with beta-adrenergic receptors. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a tert-butylamino group attached to a phenoxypropanol backbone, characterized by the following molecular formula:

- Chemical Formula : CHNO\

Its structural attributes contribute to its biological activity, particularly as a beta-adrenergic receptor antagonist.

1-(Tert-butylamino)-3-phenoxypropan-2-ol primarily acts on beta-adrenergic receptors , which are crucial in regulating cardiovascular functions such as heart rate and blood pressure. The compound exhibits the following actions:

- Non-selective Beta-blocker : It inhibits both beta-1 and beta-2 adrenergic receptors, leading to decreased cardiac output and heart rate, which can be beneficial in managing hypertension and heart diseases.

- Influence on Signaling Pathways : By modulating receptor activity, it affects downstream signaling pathways that regulate various physiological processes.

Pharmacological Applications

The compound has been studied for its potential therapeutic applications, particularly in cardiovascular health. Key findings include:

- Hypertension Management : Research indicates that it may effectively lower blood pressure by reducing cardiac workload.

- Heart Rate Regulation : Its ability to decrease heart rate can help in conditions characterized by tachycardia or arrhythmias.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique characteristics and potential advantages of 1-(tert-butylamino)-3-phenoxypropan-2-ol:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Timolol | Non-selective beta-blocker | Primarily used in glaucoma treatment |

| Propranolol | Aromatic ring with propanol side | Commonly prescribed for anxiety and hypertension |

| Atenolol | Selective beta-blocker | Primarily affects beta-1 receptors, used for heart issues |

| 3-tert-butylamino-1-propan-2-ol | Similar amine structure | Different alkyl chain length affecting solubility |

| 1-(tert-butylamino)-3-[2-(6-chloropyridazin-3-yl)phenoxy]propan-2-ol | Contains chloropyridazine moiety | Potentially different pharmacological effects due to chlorine substitution |

This table illustrates how 1-(tert-butylamino)-3-phenoxypropan-2-ol shares core structural features with other beta-blockers while offering distinct therapeutic profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(tert-butylamino)-3-phenoxypropan-2-ol:

- Beta-Receptor Interaction Studies : Research has shown that this compound effectively competes with endogenous catecholamines for binding sites on beta-receptors, resulting in reduced receptor activation and subsequent physiological responses.

- Cardiovascular Effects : Clinical evaluations indicate that patients treated with this compound exhibit significant reductions in heart rate and systolic blood pressure compared to baseline measurements.

- Synthesis and Characterization : The synthesis typically involves reacting phenoxypropanol with tert-butylamine under controlled conditions, often utilizing solvents like chloroform to enhance reaction efficiency. Advanced methods such as continuous flow reactors have been employed to optimize yield and purity.

特性

IUPAC Name |

1-(tert-butylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRATFVXVJSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874496 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64980-40-1 | |

| Record name | 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。